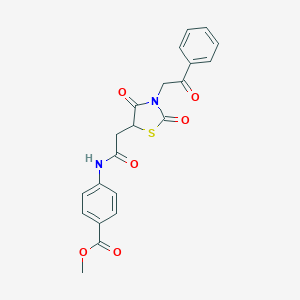

Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate

Description

Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate (CAS: 871323-67-0) is a thiazolidinone derivative characterized by a 2,4-dioxothiazolidine core substituted with a 2-oxo-2-phenylethyl group at position 2. The acetamido linker connects the thiazolidinone to a methyl benzoate moiety at the para position of the benzene ring . This compound shares structural motifs common in bioactive molecules, such as thiazolidinones (known for antimicrobial, antitumor, and anti-inflammatory activities) and ester-functionalized aromatic systems that enhance membrane permeability .

Properties

IUPAC Name |

methyl 4-[[2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O6S/c1-29-20(27)14-7-9-15(10-8-14)22-18(25)11-17-19(26)23(21(28)30-17)12-16(24)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLINDRBUYWBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used as functionalized cereblon ligands for the development of thalidomide-based protacs .

Mode of Action

It’s known that similar compounds interact with their targets via peptide coupling reactions .

Biochemical Pathways

Similar compounds have been used in targeted protein degradation , which involves the ubiquitin-proteasome system.

Pharmacokinetics

Similar compounds have been used in the development of protacs , which are designed to have good bioavailability and cellular permeability.

Result of Action

Similar compounds have been used in targeted protein degradation , which results in the selective degradation of disease-causing proteins.

Action Environment

Similar compounds have been used in the development of protacs , which are designed to be stable and effective in a variety of cellular environments.

Biological Activity

Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate, with the CAS number 871323-67-0, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate is , with a molecular weight of 426.4 g/mol. The compound features a thiazolidinone core, which is known for its diverse biological activities.

Table 1: Basic Properties of Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate

| Property | Value |

|---|---|

| CAS Number | 871323-67-0 |

| Molecular Formula | C21H18N2O6S |

| Molecular Weight | 426.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Pharmacological Properties

Research indicates that compounds similar to Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate exhibit various biological activities, including:

- Acetylcholinesterase Inhibition : Compounds with similar structural motifs have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial in the pathophysiology of Alzheimer's disease. For instance, studies have shown that certain thiazolidinone derivatives exhibit potent AChE inhibition with IC50 values in the low micromolar range .

- Antioxidant Activity : The presence of phenolic structures in related compounds suggests potential antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is implicated in numerous diseases.

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against various pathogens, indicating potential applications in treating infections.

The biological activity of Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as a reversible inhibitor of AChE by binding to the active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

- Radical Scavenging : Its phenolic components may contribute to radical scavenging activity, reducing oxidative damage in cells.

Study on Acetylcholinesterase Inhibition

A study published in a peer-reviewed journal focused on synthesizing and evaluating compounds similar to Methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate for their AChE inhibitory activity. The results indicated that certain derivatives exhibited IC50 values as low as 2.7 µM, highlighting their potential as therapeutic agents for Alzheimer's disease .

Antioxidant Activity Assessment

Another study investigated the antioxidant properties of thiazolidinone derivatives through various assays (DPPH and ABTS). The results demonstrated significant scavenging activities comparable to standard antioxidants, suggesting that these compounds could be developed into nutraceuticals or pharmaceuticals aimed at oxidative stress-related conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Thiazolidinone Modifications

Ethyl 4-[2-Benzamido-5-(2-Methoxy-2-Oxoethylidene)-4-Oxothiazolidin-3-yl]Benzoates (4a-j)

- Structure: Features a benzamido group at position 2 and a 2-methoxy-2-oxoethylidene substituent at position 5 of the thiazolidinone. The benzoate is ethyl rather than methyl .

- Synthesis: Prepared via reaction of ethyl 4-(3-aroylthioureido)benzoates with dimethyl acetylenedicarboxylate (DMAD) in methanol, yielding products recrystallized for purity .

- Key Difference : The ethyl ester and methoxy-oxoethylidene group may reduce polarity compared to the target compound’s methyl ester and phenylethyl substituent.

5-Arylidene-2,4-Dioxothiazolidin-3-yl Acetic Acids

- Structure : Includes arylidene groups (e.g., 4-methoxyphenyl) at position 5 and an acetic acid substituent at position 3. Example: {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid .

- Synthesis : Derived from 5-arylidene-2,4-thiazolidinediones via reaction with bromoacetic acid and K₂CO₃ in acetone .

Substituent Variations on the Benzene Ring

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoates (C1-C7)

- Structure: Contains a piperazine-linked 2-phenylquinoline carbonyl group instead of the thiazolidinone-acetamido system. Example: C1 (Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) .

- Key Difference: The quinoline-piperazine motif introduces bulkier aromatic systems, which may affect pharmacokinetics and target selectivity.

4-((2-(Dicyanomethylene)-5-Oxo-3-Phenylthiazolidin-4-ylidene)Methyl)Phenyl Benzoate

- Structure: Features a dicyanomethylene group at position 2 and a phenyl group at position 3 of the thiazolidinone, linked to a benzoate via a methylene bridge .

- Key Difference: The electron-withdrawing cyano groups and extended conjugation could enhance stability and π-π stacking interactions in biological systems.

Functional Group Comparisons

Preparation Methods

Cyclocondensation of Mercaptocarboxylic Acids, Aldehydes, and Amines

The thiazolidin-2,4-dione ring is constructed via a one-pot, three-component reaction involving:

-

Mercaptoacetic acid (for thiazolidin-4-ones) or mercaptopropionic acid (for thiazinan-4-ones).

-

Aldehyde : Benzaldehyde derivatives are commonly used, but for the target compound, 2-oxo-2-phenylethylamine or a protected precursor may serve as the nitrogen source.

-

Amine : 1-(2-Aminoethyl)pyrrolidine or similar amines facilitate imine formation prior to cyclization.

-

React 2-oxo-2-phenylethylamine (1 mmol) with benzaldehyde (1 mmol) in refluxing toluene under Dean-Stark conditions for 2 hours to form the imine.

-

Add mercaptoacetic acid (3 mmol) and reflux for 5 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and purify via crystallization to yield 3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (Yield: 60–75%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 7 hours (total) |

| Solvent | Toluene |

| Temperature | Reflux (110°C) |

| Characterization | IR: 1720 cm⁻¹ (C=O), 1685 cm⁻¹ (C=N) |

Functionalization of the Thiazolidinone Core

Acetic Acid Side-Chain Introduction

The acetamido linker is introduced via N-acylation of the thiazolidinone’s α-position.

-

React 3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione with chloroacetyl chloride in anhydrous dioxane/pyridine (3:1) at 0°C.

-

Stir for 2 hours, acidify with HCl (pH 3–4), and isolate 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetic acid via filtration (Yield: 65–80%).

Spectroscopic Validation :

-

¹H NMR (DMSO-d₆): δ 3.85 (s, 2H, CH₂CO), 4.12 (s, 2H, SCH₂), 7.45–7.90 (m, 5H, Ar-H).

-

MS (ESI) : m/z 333.1 [M+H]⁺.

Amide Coupling with Methyl 4-Aminobenzoate

Carbodiimide-Mediated Coupling

The acetic acid derivative is coupled to methyl 4-aminobenzoate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) .

Procedure :

-

Dissolve 2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetic acid (1 mmol) in DMF.

-

Add EDC (1.2 mmol), NHS (1.1 mmol), and stir at 0°C for 30 minutes.

-

Add methyl 4-aminobenzoate (1 mmol) and react at 25°C for 12 hours.

-

Purify by column chromatography (ethyl acetate/hexane, 1:1) to obtain the target compound (Yield: 70–85%).

Optimization Notes :

Analytical Characterization and Purity Assessment

Spectroscopic Data

X-ray Crystallography (If Available)

Single-crystal analysis confirms the E-configuration of the thiazolidinone’s exocyclic double bond and planarity of the acetamido linker.

Challenges and Optimization Strategies

-

Thiazolidinone Ring Stability : The 2,4-dioxo group is prone to hydrolysis under acidic conditions. Use of anhydrous solvents and neutral pH during workup is critical.

-

Amide Coupling Efficiency : NHS esters reduce racemization and improve coupling yields compared to DCC/DMAP.

-

Byproduct Formation : Thiourea byproducts from cyclocondensation are removed via aqueous washing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.